molecular formula C14H12BrNO2 B5813910 3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide

Cat. No.: B5813910
M. Wt: 306.15 g/mol
InChI Key: WVZKZGWJLNLSFX-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the third position and a hydroxy group at the second position of the phenyl ring, along with a methyl group at the fifth position

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-9-5-6-13(17)12(7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZKZGWJLNLSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxy-5-methylbenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.

    Amidation: The brominated product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Its derivatives may be explored for use in organic electronics and as intermediates in the synthesis of polymers.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxy-5-methylphenyl)benzamide
  • 3-bromo-N-(4-hydroxy-5-methylphenyl)benzamide
  • 3-bromo-N-(2-hydroxy-4-methylphenyl)benzamide

Uniqueness

3-bromo-N-(2-hydroxy-5-methylphenyl)benzamide is unique due to the specific positioning of the bromine, hydroxy, and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom at the third position allows for selective substitution reactions, while the hydroxy group at the second position can participate in hydrogen bonding, enhancing its interaction with biological targets.

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